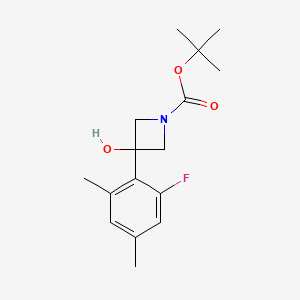
(S)-3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound that features a piperidine ring substituted with a nitro group and an isoindolinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group onto the isoindolinone moiety.
Coupling Reactions: The final step often involves coupling the piperidine ring with the nitro-substituted isoindolinone under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions vary widely but may include the use of bases, acids, or specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amines, while oxidation might produce nitroso compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.
Medicine
In medicine, such compounds might be explored for their therapeutic potential. They could be investigated for their ability to interact with biological pathways involved in diseases, such as cancer or neurological disorders.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione would depend on its specific interactions with molecular targets. Typically, such compounds might bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: can be compared with other nitro-substituted isoindolinone derivatives.
Piperidine-2,6-dione derivatives: with different substituents can also be considered for comparison.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H11N3O5 |
|---|---|
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
(3S)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11N3O5/c17-11-5-4-10(12(18)14-11)15-6-8-7(13(15)19)2-1-3-9(8)16(20)21/h1-3,10H,4-6H2,(H,14,17,18)/t10-/m0/s1 |
Clé InChI |
JKPJLYIGKKDZDT-JTQLQIEISA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)

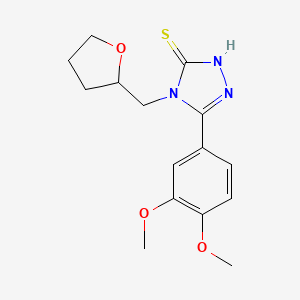
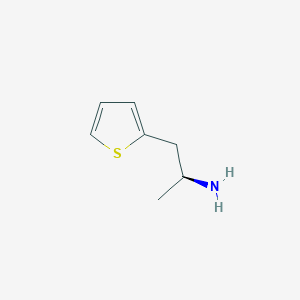
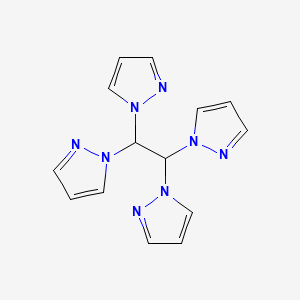

![1-[3-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B11762712.png)
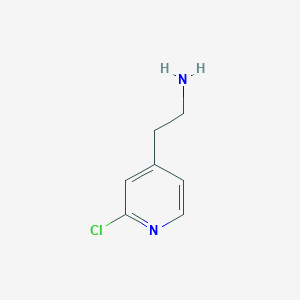
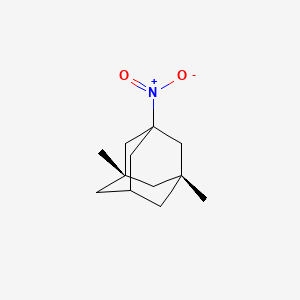
![5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11762734.png)
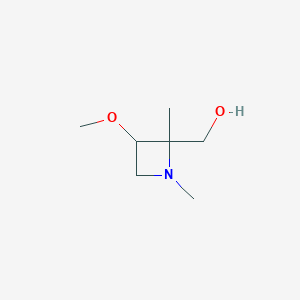
![(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11762743.png)
